molecular formula C11H23NO2 B3059644 Tert-butyl N,N-diisopropylcarbamate CAS No. 105678-27-1

Tert-butyl N,N-diisopropylcarbamate

Cat. No. B3059644
CAS RN: 105678-27-1
M. Wt: 201.31 g/mol
InChI Key: HNURUDICJPOGGD-UHFFFAOYSA-N
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Description

Tert-butyl N,N-diisopropylcarbamate is a chemical compound with the CAS Number: 105678-27-1 and a molecular weight of 201.31 . It is also known by the IUPAC name tert-butyl diisopropylcarbamate .


Molecular Structure Analysis

The molecular formula of this compound is C11H23NO2 . The InChI code for this compound is 1S/C11H23NO2/c1-8(2)12(9(3)4)10(13)14-11(5,6)7/h8-9H,1-7H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl N,N-diisopropylcarbamate and related compounds have been explored for their synthesis and chemical properties. For instance, new 1,3-disubstituted ureas and phenyl N-substituted carbamates were prepared and evaluated for their properties (Chalina, Staneva, & Chakarova, 1998). Additionally, the tert-butyl group, commonly found in medicinal chemistry, can influence the physicochemical properties of bioactive compounds, often leading to increased lipophilicity and decreased metabolic stability. Alternative substituents for the tert-butyl group have been studied to modulate these effects (Westphal et al., 2015).

Crystal Structure and Analysis

  • The crystal structure and analysis of compounds containing this compound have been a subject of research. For example, a study on the crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate revealed insights into molecular interactions and packing in the crystal structure (El Mestehdi et al., 2022).

Chemical Reactions and Transformations

  • Research has been conducted on the chemical reactions and transformations involving this compound. This includes studies on hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners, which can offer insights into molecular interactions and reaction mechanisms (Baillargeon, Lussier, & Dory, 2014). Another example is the study of the stereoselective S(E)2' protonation of alpha-hydroxyallylsilanes mediated by a Brook rearrangement involving this compound (Sasaki et al., 2009).

Applications in Organic Synthesis

  • This compound has also been utilized in the synthesis of various organic compounds. For instance, a reagent for the synthesis of secondary amines by two consecutive N-alkylations was designed using tert-butyl 2-naphthalenesulfonylcarbamate, demonstrating its utility in stepwise synthesis processes (Grehn & Ragnarsson, 2002). Another study involved the preparation and Diels–Alder reaction of a 2‐Amido Substituted Furan using tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate (Padwa, Brodney, & Lynch, 2003).

properties

IUPAC Name

tert-butyl N,N-di(propan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)12(9(3)4)10(13)14-11(5,6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNURUDICJPOGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609352
Record name tert-Butyl dipropan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105678-27-1
Record name tert-Butyl dipropan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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